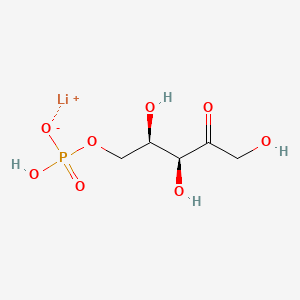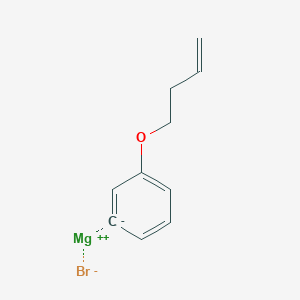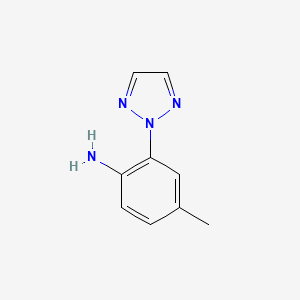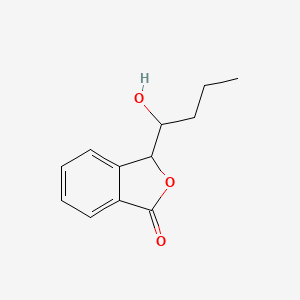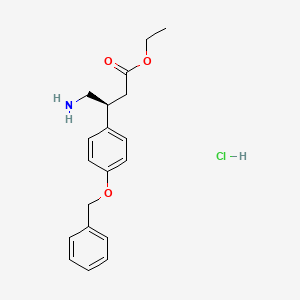
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes an ethyl ester, an amino group, and a benzyloxy-substituted phenyl ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy-Substituted Phenyl Intermediate: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base to form the benzyloxy-substituted phenyl compound.
Amino Acid Derivative Formation: The benzyloxy-substituted phenyl compound is then reacted with an appropriate amino acid derivative under specific conditions to form the desired intermediate.
Esterification: The intermediate is esterified using ethyl alcohol and an acid catalyst to form the ethyl ester.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups like alcohols or amines.
Substitution: Substituted products with various functional groups attached to the amino group.
Applications De Recherche Scientifique
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with receptors or ion channels, influencing cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride: A similar compound with a methyl ester group instead of an ethyl ester group.
Ethyl 4-amino-3-(4-(methoxy)phenyl)butanoate hydrochloride: A compound with a methoxy-substituted phenyl ring instead of a benzyloxy-substituted phenyl ring.
Uniqueness
(S)-Ethyl 4-amino-3-(4-(benzyloxy)phenyl)butanoate hydrochloride is unique due to its specific chiral configuration and the presence of the benzyloxy-substituted phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C19H24ClNO3 |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
ethyl (3S)-4-amino-3-(4-phenylmethoxyphenyl)butanoate;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-2-22-19(21)12-17(13-20)16-8-10-18(11-9-16)23-14-15-6-4-3-5-7-15;/h3-11,17H,2,12-14,20H2,1H3;1H/t17-;/m1./s1 |
Clé InChI |
QFRABCCTDPWWEU-UNTBIKODSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](CN)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
SMILES canonique |
CCOC(=O)CC(CN)C1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



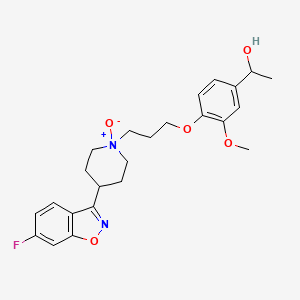

![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)
![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)

![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
